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CAS No.: 1516-70-7

Cat. No.: S1503329

Introduction to Methanesulfonyl Azide in Diazo Transfer

Methanesulfonyl azide (MsN(_3)), commonly referred to as mesyl azide, represents a highly valuable
reagent in modern organic synthesis, particularly for diazo transfer reactions. This reagent enables the
efficient conversion of active methylene compounds and amines to their corresponding diazo derivatives and
azides, respectively. Diazo compounds are versatile intermediates with applications spanning
cyclopropanation, Wolff rearrangement, C—H insertion, and heteroatom functionalization. Mesyl azide has
gained prominence due to its favorable characteristics compared to other sulfonyl azides, including simpler

byproduct removal and cost-effectiveness of preparation.

The significance of mesyl azide is particularly evident in advanced synthetic applications such as natural
product synthesis, DNA-encoded library development, and continuous flow chemistry. Its utility extends to
the preparation of a-diaze carbonyl compounds, which serve as precursors to metal carbenoids for
subsequent enantioselective transformations. Despite its well-documented hazards, which include thermal
instability and impact sensitivity, proper handling and methodological adaptations such as in situ generation
have established mesyl azide as a mainstream choice for diazo transfer in both industrial and academic

settings [1] [2] [3].

© 2026 Smolecule. All rights reserved. 1/12 Tech Support


https://www.smolecule.com/products/s1503329?utm_src=pdf-body
https://www.smolecule.com/products/s1503329?utm_src=pdf-interest
https://www.smolecule.com/products/s1503329?utm_src=pdf-body
https://www.smolecule.com/products/s1503329?utm_src=pdf-body
https://orgsyn.org/demo.aspx?prep=v99p0234
https://en.wikipedia.org/wiki/Methanesulfonyl_azide
https://www.sciencedirect.com/science/article/abs/pii/S0040403918313984
https://www.smolecule.com/products/s1503329?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Chemical Properties and Safety Considerations

Fundamental Physicochemical Properties

Methanesulfonyl azide (CAS 1516-70-7) is a low-melting solid with a melting point of approximately
18°C and a molecular weight of 121.12 g'mol("{-1}). The compound decomposes at elevated
temperatures (around 120°C), which necessitates careful temperature control during handling and storage.
Its molecular structure features the characteristic sulfonyl azide functional group, which is highly
electrophilic at the terminal nitrogen atom, enabling efficient reactions with nucleophiles including enolates

and amines [2].

Safety Profile and Handling Recommendations

Mesyl azide belongs to the class of energetic compounds and shares the potential hazards associated with
organic azides. Experimental data classify it as having high impact sensitivity and a substantial heat of
decomposition (AH(_D)). These properties mandate strict safety precautions during its synthesis, isolation,

and use:

e Preparation Considerations: Several protocols recommend in situ generation and immediate
consumption of mesyl azide to minimize isolation and handling of the neat reagent [4] [5].

e Temperature Management: Reactions should be performed with effective cooling and temperature
monitoring to prevent thermal runaway.

¢ Personal Protective Equipment: Standard laboratory PPE should be supplemented with face
shields and blast-resistant barriers, particularly when working with more than gram quantities.

e Storage: If isolation is necessary, storage should be in small quantities at low temperature with
appropriate labeling regarding its hazardous nature [2] [3].

Table 1: Comparison of Common Diazo Transfer Reagents
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. Byproduct Relative
Reagent Stability Safety Concerns
Removal Cost
Methanesulfonyl Low thermal High impact Easy (water-soluble Low
Azide stability; sensitivity; explosive byproduct)
decomposes hazard
>120°C
Tosyl Azide Moderate stability Shock-sensitive; heat  Chromatography Moderate
of decomposition typically required
p-ABSA Improved thermal Less shock-sensitive Chromatography Moderate
stability than MsN(_3) or typically required
TsN(_3)
Imidazole-1- Shelf-stable salt Stability concerns Requires extraction Moderate
sulfonyl Azide form reported in literature to High
m-CBSA High thermal Safer profile; highest Easy (water-soluble Low
stability initiation temperature  byproduct)

Reaction Mechanism and Workflow

Mechanistic Pathway of Diazo Transfer

The diazo transfer process using mesyl azide proceeds through a concerted mechanism involving the
formation of key intermediates. For a-diazo carbonyl formation, the reaction typically begins with enolate
generation from the substrate using a suitable base. The nucleophilic enolate then attacks the electrophilic
terminal nitrogen of mesyl azide, leading to a diazo transfer intermediate that collapses to release the diazo

product and methanesulfonamide.

The simplified mechanistic pathway can be visualized as follows:
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Diagram 1: Mechanism of diazo transfer to enolates

Experimental Workflow for Diazo Transfer

The typical experimental sequence for conducting diazo transfer with mesyl azide involves sequential steps

to ensure safety and optimize yield:
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Diagram 2: Experimental workflow for diazo transfer
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Detailed Experimental Protocols

In Situ Generation of Methanesulfonyl Azide

Principle: This protocol describes the safe generation of mesyl azide directly in reaction medium,

minimizing handling of the isolated hazardous compound [4] [5].

Materials:

e Methanesulfonyl chloride (1.0 equiv)

Sodium azide (1.1 equiv)

Triethylamine (1.0 equiv, optional but enhances rate)
Acetonitrile or alternative solvent (CH(_2)CI(_2), THF)
Water (for workup)

Procedure:

¢ Charge a round-bottom flask with sodium azide (1.1 equiv) and acetonitrile (approximately 0.5 M
relative to mesyl chloride).

e Cool the mixture to 0°C using an ice-water bath.

¢ Add methanesulfonyl chloride (1.0 equiv) dropwise with stirring over 15-20 minutes.

e Add triethylamine (1.0 equiv) if using, which significantly accelerates azide formation via a proposed
sulfene or methanesulfonyl triethylammonium intermediate [4].

¢ Allow the reaction to stir at 0°C for 1-2 hours, monitoring by TLC or in-line IR if available.

e The resulting mesyl azide solution can be used directly in the subsequent diazo transfer without
isolation.

Note: For continuous flow applications, mesyl chloride and sodium azide solutions can be combined in a T-
mixer and passed through a reactor coil at room temperature with residence times of 10-30 minutes,

providing excellent conversion to mesyl azide [5].

General Procedure for Diazo Transfer to Ketones

Principle: This protocol describes the synthesis of a-diazo ketones via detrifluoroacetylative diazo transfer, a

method particularly effective for base-sensitive substrates and o,-unsaturated ketones [1].

Materials:
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e Ketone substrate (1.0 equiv)

e Lithium hexamethyldisilazide (LIHMDS, 1.1 equiv, 1.0 M solution in THF)
o Trifluoroethyl trifluoroacetate (TFETFA, 1.2 equiv)

¢ In situ generated or isolated mesyl azide (1.1-1.5 equiv)

¢ Triethylamine (1.5 equiv)

e Water (1.0 equiv, for diazo transfer step)

e Anhydrous THF, acetonitrile

e Aqueous workup solutions (dilute HCI, NaHCO(_3), brine)

Procedure;

¢ Enolate Formation: Charge the ketone substrate (1.0 equiv) in anhydrous THF (0.1-0.5 M) under
inert atmosphere. Cool to -78°C and add LIHMDS (1.1 equiv) dropwise. Stir for 30-60 minutes at
-78°C.

¢ Trifluoroacetylation: Add TFETFA (1.2 equiv) dropwise to the enolate solution at -78°C. The reaction
is typically complete within minutes after addition.

¢ Quench and Workup: Warm the reaction to 0°C and quench carefully with aqueous HCI. Extract with
ethyl acetate, dry the combined organic phases over MgSO(_4), and concentrate to obtain the a-
trifluoroacetyl ketone intermediate.

¢ Diazo Transfer: Dissolve the a-trifluoroacetyl ketone intermediate in acetonitrile (0.1-0.3 M). Add
water (1.0 equiv) and triethylamine (1.5 equiv). Add mesyl azide (1.1-1.5 equiv) either as a solution or
in situ generated.

¢ Reaction Monitoring: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC or
NMR for consumption of starting material.

¢ Product Isolation: Concentrate the reaction mixture under reduced pressure and purify by column
chromatography on silica gel to obtain the a-diazo ketone product.

DNA-Compatible Diazo Transfer to Amines

Principle: This specialized protocol, adapted from DNA-encoded library (DEL) applications, enables

efficient conversion of primary amines to azides under conditions compatible with DNA integrity [6].

Materials:

Amine substrate (DNA-conjugated or standard, 1.0 equiv)

Imidazole-1-sulfonyl azide hydrogen sulfate (ISA-H(_2)SO(_4), 50 equiv) or mesyl azide
Copper(ll) sulfate (1-10 equiv)

Potassium carbonate (0.05 M in water)

Aqueous buffer solutions
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Procedure:

¢ Prepare a solution of the DNA-conjugated amine (if applicable) in 0.05 M K(_2)CO(_3) buffer.
e Add copper(ll) sulfate (1-10 equiv) and mesyl azide (50 equiv).
e Stir the reaction at room temperature for 16 hours.
e Monitor conversion by UPLC-MS.
e Purify the azide product by desalting or extraction methods compatible with DNA stability.

Table 2: Optimization Conditions for DNA-Compatible Diazo Transfer

= Azide Reagent CuSsO(_4) Buff T ; Time Conversion
ntr uffer emperature
Y (Equiv) (Equiv) ’ ) (%)

1 ISA-H(_2)SO(_4) 10 Borate (pH RT 16 100 (aliphatic),
(50) 9.4) 39 (aromatic)

2 ISA-H(_2)SO(_4) 10 NaHCO(_3) RT 16 98 (aliphatic),
(50) (0.2 M) 55 (aromatic)

3 ISA-H(_2)SO(_4) 10 K(_2)CO(_3) RT 16 98 (aliphatic),
(50) (0.05 M) 96 (aromatic)

4 ISA-H(_2)SO(_4) 1 K(_2)CO(_3) RT 16 7 (aliphatic), 53
(50) (0.05 M) (aromatic)

Applications and Scope

Synthetic Utility in Organic Chemistry

The diazo transfer reaction using mesyl azide demonstrates exceptional versatility across diverse substrate

classes, enabling access to valuable synthetic intermediates:

¢ o-Diazo Carbonyl Compounds: These products serve as precursors for subsequent transformations
including cyclopropanation, C—H insertion, Wolff rearrangement, and ylide formation. The method is
particularly valuable for base-sensitive substrates such as a,3-unsaturated ketones and heteroaryl
ketones that perform poorly under traditional Regitz conditions [1].
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e Azide Synthesis: Mesyl azide efficiently converts primary amines to corresponding azides, which are

valuable intermediates for "click chemistry" applications through copper-catalyzed azide-alkyne
cycloaddition (CUAAC). This transformation exhibits excellent functional group tolerance and can
be applied to aliphatic, aromatic, and heteroaromatic amine substrates [6] [7].

Performance Across Substrate Classes

Extensive research has established the scope and limitations of mesyl azide in diazo transfer processes:

Table 3: Substrate Scope and Performance of Mesyl Azide Diazo Transfer

Representative Reaction Yield . )
Substrate Class . Key Considerations
Example Conditions (%)
Saturated Acetophenone LIHMDS, TFETFA, 70-95  Excellent yields with
Ketones derivatives MsN(_3), Et(_3)N aromatic and aliphatic
ketones
a,B-Unsaturated Acetylcyclohexene LIHMDS, TFETFA, 65-90  Superior to standard
Ketones MsN(_3) methods which give poor
yields
Heteroaromatic 2-Acetylfuran LIHMDS, TFETFA, 60-85  LiIHMDS superior to LDA
Ketones MsN(_3) for enolate formation
Esters and Various -ketoesters LDA, MsN(_3), 70-92  LDA often superior to
Lactones Et(_3)N LIHMDS for enolate
generation
Aliphatic Amines DNA-conjugated K(2)CO(_3), 95- Excellent conversion for
hexanoic acid CuSO(_4), 100 primary amines
MsN(_3)
Aromatic Amines DNA-conjugated K(_2)CO(_3), up to Electron-deficient
aminobenzoic acid CuSO(_4), 96 anilines may require
MsN(_3) optimization
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Troubleshooting and Technical Recommendations

Addressing Common Experimental Challenges

¢ Low Yields in Diazo Transfer:

o Cause: Incomplete enolate formation or decomposition of mesyl azide.

o Solution: Confirm enolate generation by aliquot quenching; use freshly prepared or in situ
generated mesyl azide; consider alternative bases (NaHMDS, KHMDS) for specific substrates
[1].

o Optimization: For unsymmetrical ketones, employ LITMP as base to improve regioselectivity
and yield [1].

e Byproduct Formation and Purification Issues:

o Cause: Common byproducts include methanesulfonamide (from diazo transfer) and
trifluoroacetamide (from the detrifluoroacetylative process).

o Solution: The key advantage of mesyl azide is the water-soluble nature of
methanesulfonamide byproducts, which facilitates removal by aqueous extraction without
requiring chromatography [2] [8].

o Safety Concerns with Azide Handling:

o Cause: Mesyl azide is shock-sensitive and thermally unstable.
o Solution: Implement in situ generation protocols where mesyl azide is prepared immediately
before use and not isolated; employ continuous flow methodologies to minimize accumulation

[4] [].

Practical Recommendations for Optimal Results

¢ Base Selection Guidelines:

o Use LIHMDS for aryl ketones and heteroaryl ketones
o Prefer LDA for esters and lactones
o Employ LiTMP for challenging unsymmetrical ketones requiring high regioselectivity [1]

e Stoichiometry Optimization:
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o While original protocols used 1.5 equivalents of sulfonyl azide, many successful reports employ
1.0-1.1 equivalents, reducing waste and simplifying purification [1].

¢ Alternative Reagents for Specific Applications:

o For DNA-encoded chemistry or copper-sensitive transformations, consider imidazole-1-
sulfonyl azide salts as copper-free alternatives [6].

o For aqueous applications or enhanced safety profile, m-carboxybenzenesulfonyl azide (m-
CBSA) offers improved water solubility and stability [3].

Conclusion

Methanesulfonyl azide represents a powerful and efficient reagent for diazo transfer reactions despite its
associated hazards. When proper safety protocols are followed, particularly through in situ generation
methodologies, it enables access to valuable diazo compounds and azides with superior practicality
compared to many alternatives. The continuing development of safer handling approaches, including
continuous flow processes and aqueous-compatible variants, continues to expand its utility in modern

synthetic applications from medicinal chemistry to natural product synthesis.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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